(R)-2-(2,2,2-Trifluoroacetamido)butanoic acid
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Overview
Description
®-2-(2,2,2-Trifluoroacetamido)butanoic acid is an organic compound with the molecular formula C8H12F3NO3. It is characterized by the presence of a trifluoroacetamido group attached to a butanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,2,2-Trifluoroacetamido)butanoic acid typically involves the reaction of 2-amino-4-methylpentanoic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
Industrial production of ®-2-(2,2,2-Trifluoroacetamido)butanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
®-2-(2,2,2-Trifluoroacetamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
®-2-(2,2,2-Trifluoroacetamido)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(2,2,2-Trifluoroacetamido)butanoic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid: Shares a similar trifluoroacetamido group but differs in the overall structure.
2-(2,2,2-Trifluoroacetamido)propanoic acid: Another compound with a trifluoroacetamido group but with a different carbon backbone.
Uniqueness
®-2-(2,2,2-Trifluoroacetamido)butanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C6H8F3NO3 |
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Molecular Weight |
199.13 g/mol |
IUPAC Name |
(2R)-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C6H8F3NO3/c1-2-3(4(11)12)10-5(13)6(7,8)9/h3H,2H2,1H3,(H,10,13)(H,11,12)/t3-/m1/s1 |
InChI Key |
PEHBBHOVUUQKHN-GSVOUGTGSA-N |
Isomeric SMILES |
CC[C@H](C(=O)O)NC(=O)C(F)(F)F |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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